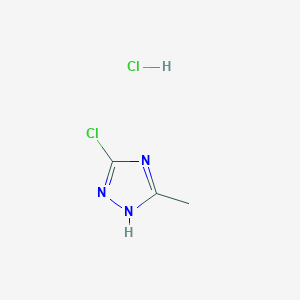
3-Chlor-5-methyl-1H-1,2,4-triazolhydrochlorid
Übersicht
Beschreibung
3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride is a useful research compound. Its molecular formula is C3H5Cl2N3 and its molecular weight is 154 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
1,2,3-Triazole haben breite Anwendung in der Arzneimittelforschung gefunden . Sie sind Teil essentieller Bausteine wie Aminosäuren, Nukleotide usw. . Viele prominente Arzneimittel mit einem 1,2,3-Triazol-Kern sind auf dem Markt erhältlich .
Organische Synthese
1,2,3-Triazole werden in der organischen Synthese verwendet . Sie weisen eine hohe chemische Stabilität auf und sind in der Regel inert gegenüber saurer oder basischer Hydrolyse sowie oxidierenden und reduzierenden Bedingungen, selbst bei hohen Temperaturen .
Polymerkunde
1,2,3-Triazole werden in der Polymerkunde verwendet . Sie haben ein starkes Dipolmoment (4,8–5,6 Debye) und die Fähigkeit zur Wasserstoffbrückenbindung .
Supramolekulare Chemie
1,2,3-Triazole werden in der supramolekularen Chemie verwendet . Sie haben zahlreiche nützliche Eigenschaften wie aromatischen Charakter .
Biokonjugation
1,2,3-Triazole werden in der Biokonjugation verwendet . Sie sind leicht in der Lage, im biologischen System an verschiedene Enzyme und Rezeptoren zu binden .
Chemische Biologie
1,2,3-Triazole werden in der chemischen Biologie verwendet . Sie zeigen vielseitige biologische Aktivitäten .
Fluoreszenzbildgebung
1,2,3-Triazole werden in der Fluoreszenzbildgebung verwendet . Sie gehören zur Klasse der antimikrobiellen Mittel aufgrund ihres Wohlbefindens und ihres hervorragenden therapeutischen Indexes .
Materialwissenschaften
1,2,3-Triazole werden in der Materialwissenschaft verwendet . Sie gehören zur Klasse der antimikrobiellen Mittel aufgrund ihres Wohlbefindens und ihres hervorragenden therapeutischen Indexes .
Wirkmechanismus
1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring structure composed of three nitrogen atoms and two carbon atoms . They are known to have a wide range of biological activities, including anticancer and antifungal properties . The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute in binding to the active site of enzyme .
The synthesis of 1,2,4-triazoles often involves the reaction of thiosemicarbazides with α-haloketones . The resulting 1,2,4-triazoles can then be further modified to enhance their biological activity .
In terms of pharmacokinetics, the properties of 1,2,4-triazoles can vary widely depending on their specific structure and the presence of other functional groups. Factors such as solubility, lipophilicity, and molecular size can all influence a compound’s absorption, distribution, metabolism, and excretion (ADME) properties .
The action of 1,2,4-triazoles can also be influenced by environmental factors such as pH and temperature, which can affect the stability of the compound and its interaction with biological targets .
Biochemische Analyse
Biochemical Properties
3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind to the active sites of enzymes, potentially inhibiting or modifying their activity. For instance, the nitrogen atoms in the triazole ring can form hydrogen bonds with amino acid residues in the enzyme’s active site, leading to changes in enzyme function . Additionally, 3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride can interact with proteins involved in cell signaling pathways, affecting their activity and downstream effects.
Cellular Effects
The effects of 3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit specific kinases involved in cell signaling, leading to changes in cellular responses to external stimuli . Furthermore, 3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in altered levels of specific mRNAs and proteins.
Molecular Mechanism
At the molecular level, 3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride exerts its effects through several mechanisms. One primary mechanism is the binding interaction with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, 3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride can influence gene expression by binding to DNA or RNA, affecting the transcription and translation processes. These molecular interactions are crucial for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
The temporal effects of 3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical activity . Studies have shown that the stability of 3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride can be influenced by factors such as temperature, pH, and exposure to light. Long-term effects on cellular function can include sustained inhibition of enzyme activity or prolonged changes in gene expression.
Dosage Effects in Animal Models
In animal models, the effects of 3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, toxic or adverse effects may be observed, including damage to tissues or organs. Threshold effects are also important to consider, as there may be a dosage level at which the compound’s effects become significantly more pronounced.
Metabolic Pathways
3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and the levels of specific metabolites. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components.
Transport and Distribution
The transport and distribution of 3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride within cells and tissues are critical for understanding its overall biochemical effects . This compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation in different cellular compartments. The distribution of 3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride can affect its activity and function, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of 3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride is essential for understanding its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 3-chloro-5-methyl-1H-1,2,4-triazole hydrochloride can influence its interactions with biomolecules and its overall biochemical effects.
Eigenschaften
IUPAC Name |
3-chloro-5-methyl-1H-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3.ClH/c1-2-5-3(4)7-6-2;/h1H3,(H,5,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGZMVLMQMTHEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






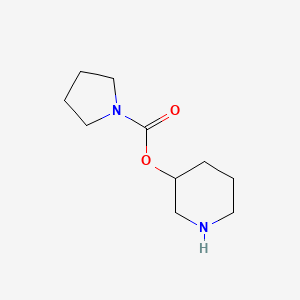



![1-(3-Bromophenyl)-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid (2,2,2-trifluoro-ethyl)-amide](/img/structure/B1473685.png)
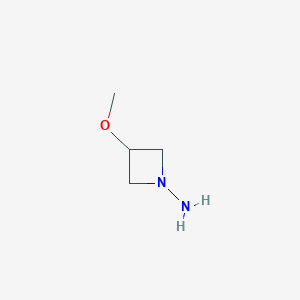
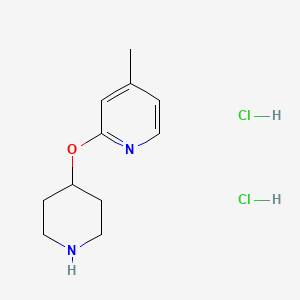
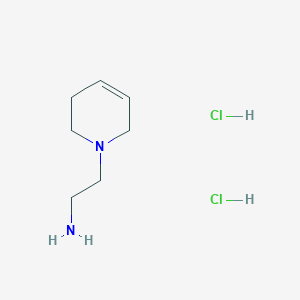
![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonitrile](/img/structure/B1473693.png)

